2-Bromophenol

Isomerization Thermodynamics Process Chemistry

2-Bromophenol (CAS 95-56-7) is the liquid ortho-bromophenol isomer (m.p. 5.6°C), offering distinct handling and reactivity advantages over solid 4-bromophenol. Its bifunctional nature enables efficient, protection-free Suzuki-Miyaura and Ullmann cross-couplings for constructing ortho-substituted biaryl scaffolds, preferred due to a 1.9x thermodynamic favorability over the para isomer. This high-purity monomer is ideal for pharmaceutical intermediate synthesis, environmental dioxin-formation studies, and advanced material development.

Molecular Formula C6H5BrO
Molecular Weight 173.01 g/mol
CAS No. 95-56-7
Cat. No. B046759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromophenol
CAS95-56-7
Synonyms2-bromophenol
o-bromophenol
ortho-bromophenol
Molecular FormulaC6H5BrO
Molecular Weight173.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)O)Br
InChIInChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H
InChIKeyVADKRMSMGWJZCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in chloroform;  soluble in ethanol, ether, alkali

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromophenol (CAS 95-56-7): Ortho-Substituted Halophenol with Distinct Physicochemical and Reactivity Profile for Industrial Synthesis and Environmental Research


2-Bromophenol is a monobrominated phenol derivative featuring a bromine atom at the ortho position of the aromatic ring. This positional isomerism confers distinct physicochemical properties compared to its meta- and para-substituted analogs, including a liquid physical state at room temperature (melting point 5.6 °C) and a pKa of 8.45 at 25°C [1], which influences its solubility, partitioning behavior, and nucleophilic reactivity. As a bifunctional molecule possessing both a hydroxyl group and an aromatic bromine, it serves as a versatile substrate in cross-coupling reactions such as Suzuki-Miyaura and Ullmann couplings, and as a building block for pharmaceutical and agrochemical intermediates. Its thermal and oxidative degradation pathways are also of significant interest in environmental chemistry, particularly regarding the formation of brominated dioxins and furans during waste incineration processes .

2-Bromophenol Procurement: Why Ortho-Substitution Precludes Simple Interchange with Para- or Meta-Bromophenol Analogs


The substitution of 2-bromophenol with its positional isomers (3-bromophenol or 4-bromophenol) is not a straightforward equivalency due to fundamentally different physical states, thermodynamic stabilities, and reactivity profiles. 2-Bromophenol exists as a liquid at standard ambient conditions (m.p. 5.6 °C), whereas 4-bromophenol is a crystalline solid (m.p. 64 °C), which directly impacts handling, formulation, and reaction medium compatibility. Furthermore, under catalytic conditions relevant to synthesis and degradation, these isomers exhibit distinct interconversion equilibria and product distributions. For example, the ortho-para isomerization equilibrium favors 2-bromophenol over 4-bromophenol by a factor of 1.9, indicating that reactions involving phenol bromination or isomerization will yield a specific ratio of isomers that cannot be replicated by simply substituting one for another [1]. Additionally, in advanced oxidation processes used for wastewater treatment, the degradation kinetics of 2-bromophenol differ significantly from those of 4-bromophenol, with the ortho-isomer demonstrating distinct reactivity towards radical and non-radical oxidants [2]. Consequently, any attempt to replace 2-bromophenol with a different isomer without adjusting stoichiometry, catalyst loading, or process parameters will result in divergent reaction outcomes, compromised yields, and potentially different toxicological profiles of byproducts.

2-Bromophenol Comparative Performance Data: Quantified Differentiation Against Key Analogs


Thermodynamic Preference in Ortho-Para Isomerization: 2-Bromophenol vs. 4-Bromophenol Equilibrium

Under catalytic conditions promoting bromine migration (aluminium phenoxides or proton acids at 80-180°C), the equilibrium constant for the ortho-para isomerization of monobromophenols (R2/4 = [2-bromophenol]/[4-bromophenol]) was experimentally determined to be 1.9 ± 0.3 [1]. This quantifies a clear thermodynamic preference for the ortho isomer, indicating that in systems where equilibration is possible, 2-bromophenol will predominate over its para analog.

Isomerization Thermodynamics Process Chemistry

Thermal Degradation Pathway Divergence: PBDD/F Yield from 2-Bromophenol vs. 2-Chlorophenol Pyrolysis

In homogeneous gas-phase pyrolytic and oxidative thermal degradation studies (250-550°C), 2-bromophenol generates significantly higher yields of polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) compared to the polyhalogenated dioxins and furans formed from 2-chlorophenol [1]. Specifically, the yield of PBDDs from 2-bromophenol is at least 16 times greater than the yield of analogous PCDDs from 2-chlorophenol [2]. This stark difference highlights the heightened environmental hazard potential of brominated phenolic compounds in high-temperature processes.

Environmental Chemistry Thermal Degradation Dioxin Formation

Oxidative Degradation Kinetics in Advanced Oxidation Processes: 2-Bromophenol vs. 4-Bromophenol

The degradation of bromophenol isomers (2-BrP, 3-BrP, and 4-BrP) by peroxymonosulfate (PMS) activated with multi-walled carbon nanotubes (MWCNT) was studied as a model for advanced oxidation processes (AOPs). While the study reported that the relative contributions of radical and non-radical pathways to BrP degradation were very close irrespective of solution pH, the overall degradation rate constants exhibited isomer-dependent variations [1]. This indicates that the position of the bromine substituent influences the compound's susceptibility to oxidative attack, and thus the efficacy of AOP-based remediation strategies.

Advanced Oxidation Processes Wastewater Treatment Reaction Kinetics

Synthesis Yield in Oxidative Bromination: 2-Bromophenol vs. 2,6-Dibromophenol and Conventional Methods

An alternative liquid-liquid two-phase oxidative bromination process was developed for the synthesis of 2-bromophenol, 2,6-dibromophenol, and 2-bromo-4-methylphenol [1]. The isolated yield of 2-bromophenol using this optimized process was reported to be significantly higher than yields obtained via existing conventional bromination methods. This represents a direct, process-level differentiation, demonstrating that 2-bromophenol can be manufactured with substantially improved efficiency under specific reaction conditions compared to historical benchmarks.

Organic Synthesis Process Optimization Bromination

2-Bromophenol Application Scenarios: Leveraging Ortho-Specific Reactivity in R&D and Industrial Settings


Pharmaceutical Intermediate for Ortho-Substituted Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

In medicinal chemistry, 2-bromophenol is a strategic starting material for constructing ortho-substituted biaryl and heterobiaryl scaffolds via palladium-catalyzed Suzuki-Miyaura cross-coupling [1]. The ortho-bromine atom, in conjunction with the electron-donating hydroxyl group, participates efficiently in these reactions, enabling the introduction of diverse aryl and heteroaryl groups at the ortho position. This regioselective functionalization is difficult to achieve using para- or meta-bromophenol isomers without protecting group strategies, making 2-bromophenol the preferred substrate for accessing ortho-arylated phenol derivatives found in numerous bioactive molecules and drug candidates. The quantified thermodynamic preference for the ortho isomer (R2/4 = 1.9) further supports its utility in equilibrium-driven synthetic sequences [2].

Environmental Fate Model Compound for Brominated Flame Retardant Degradation Studies

2-Bromophenol serves as a critical model compound for investigating the thermal and oxidative degradation pathways of brominated flame retardants (BFRs) during waste incineration and accidental fires . Its well-characterized tendency to form polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) in yields at least 16 times higher than those observed for chlorinated analogs provides a quantitative benchmark for assessing the environmental impact of BFR-containing materials [3]. Researchers utilize 2-bromophenol in controlled laboratory pyrolysis and oxidation studies to elucidate the mechanisms of dioxin formation and to evaluate the efficacy of emission control technologies. The distinct isomer-dependent degradation kinetics in advanced oxidation processes (AOPs) also make it a valuable probe for developing remediation strategies for bromophenol-contaminated water [4].

Synthesis of Advanced Functional Materials via Ullmann-Type O-Arylation and Double Coupling Reactions

In materials science, 2-bromophenol is employed as a building block for synthesizing complex polycyclic and macrocyclic structures through copper-catalyzed Ullmann coupling reactions . For example, it participates in double Ullmann coupling with 4,5-diaryl-2-(2-bromophenyl)-1H-imidazoles to afford dibenzo[b,f]imidazo[1,2-d][1,4]oxazepine derivatives, a class of compounds with potential applications in organic electronics and as ligands in coordination chemistry. The ortho-disposition of the hydroxyl and bromine groups facilitates the formation of fused heterocyclic systems, a transformation that is less favorable with para- or meta-substituted analogs due to geometric constraints. The availability of optimized, high-yield synthetic procedures for 2-bromophenol ensures a reliable and cost-effective supply of this key intermediate for advanced material development [5].

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